molecular formula C15H21N5O2 B11229314 4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

Cat. No.: B11229314
M. Wt: 303.36 g/mol
InChI Key: RVQVQKNCANGSDB-UHFFFAOYSA-N
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Description

4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a tetrazole and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced to form an amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-{2-[1-(4-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE.

    Reduction: Formation of 4-{2-[1-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is unique due to the presence of both a tetrazole ring and a morpholine ring in its structure. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]morpholine

InChI

InChI=1S/C15H21N5O2/c1-15(2,19-8-10-22-11-9-19)14-16-17-18-20(14)12-4-6-13(21-3)7-5-12/h4-7H,8-11H2,1-3H3

InChI Key

RVQVQKNCANGSDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)N3CCOCC3

Origin of Product

United States

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